BenchChemオンラインストアへようこそ!

6-((Cyclopropylmethyl)amino)pyridazin-3-ol

Fragment-Based Drug Discovery Physicochemical Property Analysis Kinase Inhibitor Design

6-((Cyclopropylmethyl)amino)pyridazin-3-ol (CAS 1935469-36-5) is a 3(2H)-pyridazinone derivative featuring a cyclopropylmethylamino substituent at the 6-position. The compound belongs to a class of heterocycles widely explored as kinase inhibitor scaffolds, particularly for PIM serine/threonine kinases, where closely related imidazo[1,2-b]pyridazine analogs (e.g., K00135) have demonstrated potent and selective inhibition.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 1935469-36-5
Cat. No. B1479369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Cyclopropylmethyl)amino)pyridazin-3-ol
CAS1935469-36-5
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CC1CNC2=NNC(=O)C=C2
InChIInChI=1S/C8H11N3O/c12-8-4-3-7(10-11-8)9-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10)(H,11,12)
InChIKeyBFQIOEDSUSBCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Cyclopropylmethyl)amino)pyridazin-3-ol (CAS 1935469-36-5): Core Pyridazinone Scaffold for Kinase-Targeted Chemistry


6-((Cyclopropylmethyl)amino)pyridazin-3-ol (CAS 1935469-36-5) is a 3(2H)-pyridazinone derivative featuring a cyclopropylmethylamino substituent at the 6-position . The compound belongs to a class of heterocycles widely explored as kinase inhibitor scaffolds, particularly for PIM serine/threonine kinases, where closely related imidazo[1,2-b]pyridazine analogs (e.g., K00135) have demonstrated potent and selective inhibition . With a molecular weight of 165.19 g/mol and two hydrogen-bond donors capable of engaging kinase hinge regions, this fragment-sized building block is positioned as a versatile starting point for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting PIM-1, PIM-2, and PIM-3 kinases .

Why 6-((Cyclopropylmethyl)amino)pyridazin-3-ol Cannot Be Replaced by Common Pyridazinone Analogs for PIM Kinase Fragment Screening


Pyridazinone scaffolds are not interchangeable building blocks; subtle modifications at the 6-position profoundly alter kinase selectivity and binding mode. The N-cyclopropylmethyl substituent in 6-((cyclopropylmethyl)amino)pyridazin-3-ol is a privileged fragment in PIM kinase inhibitor design, directly recapitulating the hinge-binding motif of the clinical-stage imidazo[1,2-b]pyridazine series. Replacing this compound with the closely related 6-(cyclopropylamino)pyridazin-3-ol (CAS 1927883-52-0) introduces steric and conformational changes that diminish complementarity with the PIM ATP-binding pocket, as demonstrated by the >10-fold loss in potency observed when the methylene spacer is removed in analogous bicyclic systems [1]. The quantitative evidence below details why procurement decisions must specify 6-((cyclopropylmethyl)amino)pyridazin-3-ol rather than accepting generic pyridazinone alternatives.

Quantitative Differentiation of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol from its Closest Structural Comparator


Molecular Weight and Lipophilicity Comparison: 6-((Cyclopropylmethyl)amino)pyridazin-3-ol vs 6-(Cyclopropylamino)pyridazin-3-ol

6-((Cyclopropylmethyl)amino)pyridazin-3-ol (C8H11N3O, MW 165.19 g/mol) differs from its closest commercially available analog, 6-(cyclopropylamino)pyridazin-3-ol (C7H9N3O, MW 151.17 g/mol), by exactly one methylene (–CH2–) unit . This additional carbon increases molecular weight by 14.02 g/mol (+9.3%) and adds one additional rotatable bond (3 vs. 2), conferring greater conformational flexibility to the N-substituent. In fragment-based drug discovery (FBDD), this molecular weight falls within the optimal fragment range (<250 Da), but the increased flexibility provides a different sampling of hinge-region conformational space critical for PIM kinase binding [1].

Fragment-Based Drug Discovery Physicochemical Property Analysis Kinase Inhibitor Design

Hydrogen-Bond Donor/Acceptor Profile: 6-((Cyclopropylmethyl)amino)pyridazin-3-ol vs 6-(Cyclopropylamino)pyridazin-3-ol

Both compounds possess identical hydrogen-bond donor (HBD = 2) and acceptor (HBA = 2) counts . However, the cyclopropylmethyl spacer in the target compound repositions the secondary amine NH and the pyridazinone carbonyl oxygen relative to the cyclopropyl ring, altering the three-dimensional pharmacophore geometry. In PIM kinase co-crystal structures, the corresponding N-cyclopropylmethyl motif in K00135 forms a critical hydrogen bond with the hinge residue Glu121 (PIM-1 numbering), while the cyclopropyl ring occupies a small hydrophobic pocket adjacent to the gatekeeper residue [1]. The cyclopropylamino analog, lacking the methylene spacer, would shift the cyclopropyl ring ~1.5 Å closer to the hinge, potentially clashing with the Phe49 side chain in the PIM-1 binding site.

Medicinal Chemistry Kinase Hinge Binding Pharmacophore Modeling

Chemical Stability and Tautomeric Preference: 6-((Cyclopropylmethyl)amino)pyridazin-3-ol vs 6-(Cyclopropylamino)pyridazin-3-ol

The 3(2H)-pyridazinone core of 6-((cyclopropylmethyl)amino)pyridazin-3-ol exists predominantly as the lactam tautomer (3-(cyclopropylmethylamino)-1H-pyridazin-6-one) under physiological pH conditions . This tautomeric preference stabilizes the pyridazinone ring and reinforces the hydrogen-bonding pattern with kinase hinge residues. The cyclopropylamino analog (CAS 1927883-52-0) is also designated as 3-(cyclopropylamino)-1H-pyridazin-6-one, confirming the same lactam form . However, the additional methylene spacer in the target compound reduces the electron-withdrawing inductive effect of the cyclopropyl ring on the exocyclic amine nitrogen, subtly modulating the pKa of the NH group and altering the fraction of the neutral species available for passive membrane permeation at pH 7.4.

Chemical Stability Tautomerism Formulation Chemistry

Optimal Application Scenarios for 6-((Cyclopropylmethyl)amino)pyridazin-3-ol (CAS 1935469-36-5) Based on Differential Evidence


PIM Kinase Fragment-Based Drug Discovery (FBDD) Library Design

As a fragment-sized (MW 165.19 Da) pyridazinone containing the validated N-cyclopropylmethyl hinge-binding motif, 6-((cyclopropylmethyl)amino)pyridazin-3-ol is suited for inclusion in focused fragment libraries targeting PIM-1, PIM-2, and PIM-3 kinases [1]. Its 3 rotatable bonds and 2 HBD/HBA features satisfy the Rule of Three (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3), making it compatible with both biophysical screening (SPR, MST, DSF) and crystallographic soaking experiments to identify novel PIM inhibitor chemotypes [2].

Synthesis of Imidazo[1,2-b]pyridazine PIM Inhibitor Analogs (e.g., K00135 Series)

The cyclopropylmethylamino pyridazinone core serves as a direct synthetic precursor for constructing the imidazo[1,2-b]pyridazine bicyclic system found in K00135 and related PIM-selective inhibitors [1]. Condensation with α-haloketones or α-bromoacetophenones yields the fused imidazo[1,2-b]pyridazine scaffold, enabling rapid SAR exploration around the 3-aryl substituent while preserving the critical N-cyclopropylmethyl hinge-binding element . Procurement of the pure pyridazinone fragment ensures batch-to-batch consistency in downstream bicyclic product yields and purity.

Selectivity Profiling Against Structurally Related Kinases (PIM vs. DAPK, CLK)

The N-cyclopropylmethyl substituent of 6-((cyclopropylmethyl)amino)pyridazin-3-ol engages a small hydrophobic pocket unique to PIM kinases (adjacent to the gatekeeper residue), providing a selectivity handle over kinases with bulkier gatekeeper residues (e.g., DAPK1, CLK2) [1]. Fragment screening panels that include both the cyclopropylmethyl and cyclopropylamino pyridazinone variants can quantify the selectivity contribution of the methylene spacer, guiding lead optimization toward PIM-isoform-selective tool compounds for oncology target validation [2].

Quote Request

Request a Quote for 6-((Cyclopropylmethyl)amino)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.